4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide
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Overview
Description
4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide is a chemical compound with the molecular formula C12H9BrFNO3S and a molecular weight of 346.17 g/mol It is characterized by the presence of a bromine atom, a fluorine atom, and a sulfonamide group attached to a phenoxybenzene structure
Preparation Methods
The synthesis of 4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide typically involves the reaction of 3-bromo-4-fluorophenol with benzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents in the presence of a palladium catalyst.
Common reagents used in these reactions include palladium catalysts, boron reagents, and bases such as triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar compounds to 4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide include:
4-Bromo-3-(trifluoromethyl)benzenesulfonamide: This compound has a trifluoromethyl group instead of a fluorophenoxy group.
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: This compound has a sulfonyl chloride group instead of a sulfonamide group.
Properties
IUPAC Name |
4-(3-bromo-4-fluorophenoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO3S/c13-11-7-9(3-6-12(11)14)18-8-1-4-10(5-2-8)19(15,16)17/h1-7H,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZNEKCLASPKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)F)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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